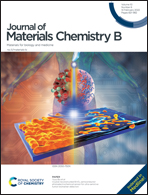Outsmarting superbugs: bactericidal activity of nanostructured titanium surfaces against methicillin- and gentamicin-resistant Staphylococcus aureus ATCC 33592†
Journal of Materials Chemistry B Pub Date: 2019-06-11 DOI: 10.1039/C9TB00102F
Abstract
The colonisation of biomaterial surfaces by pathogenic bacteria is a significant issue of concern, particularly in light of the rapid rise of antibiotic resistance. Current strategies are proving ineffective as multi-drug resistant pathogenic bacteria emerge. Recently, it was discovered that surfaces with nanoscale features are capable of physically rupturing bacteria and hence displaying mechano-bactericidal activity. In this study, we investigated the interactions between methicillin- and gentamicin-susceptible and -resistant Staphylococcus aureus strains and nanostructured titanium surfaces, fabricated using a hydrothermal etching process. The nanostructured titanium surfaces proved to be equally effective and highly bactericidal against both the susceptible and resistant S. aureus strains, with killing efficiencies of 80.7% ± 12.0 and 86.8% ± 11.6, respectively. The mechano-bactericidal activity of these nanostructured titanium surfaces offers an innovative solution to establish medical device surfaces with antimicrobial activity in the context of increasing antibiotic resistance.

Recommended Literature
- [1] Two-dimensional self-assembly of diblock copolymers into nanoscopic aggregates: from dots to disks, then rings, and finally short and long rods
- [2] Decoding structural complexity in conical carbon nanofibers†
- [3] Ab initio structure determination of layered sodium titanium silicate containing edge-sharing titanate chains (AM-4) Na3(Na,H)Ti2O2[Si2O6]·2.2H2O
- [4] Novel insight into the structure and properties of lead-free dielectric Sr3TiNb4O15
- [5] Low temperature and controlled synthesis of Bi2(S1−xSex)3 thin films using a simple chemical route: effect of bath composition
- [6] Synthesis and application of poly-SNS-anchored carboxylic acid: a novel functional matrix for biomolecule conjugation†
- [7] The naturally occurring flavours of foodstuffs
- [8] Living radical polymerization of vinyl acetate mediated by iron(iii) acetylacetonate in the presence of a reducing agent
- [9] Inside front cover
- [10] Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors†










